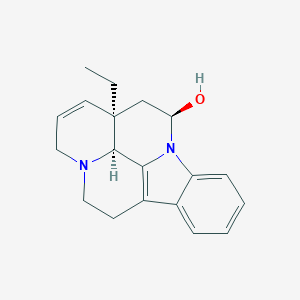![molecular formula C8H15NO B050863 3-Azabicyclo[3.3.1]nonan-7-ol CAS No. 71209-53-5](/img/structure/B50863.png)
3-Azabicyclo[3.3.1]nonan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.3.1]nonan-7-ol is a compound with the molecular weight of 177.67 .
Synthesis Analysis
Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .Molecular Structure Analysis
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Chemical Reactions Analysis
The reactions of 3-azabicyclo[3.3.1]nonan-7-ol with potassium iodide and sodium azide afforded 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes . 9-Iodo derivatives were treated with triphenylphosphine to obtain triphenylphosphonium salts which were converted into the corresponding phosphonium ylides by the action of sodium methoxide in methanol, and the ylides readily reacted with benzaldehyde according to Wittig .Aplicaciones Científicas De Investigación
Conformational Studies
Conformational analysis of 3-azabicyclo[3.3.1]nonan derivatives, including 3-azabicyclo[3.3.1]nonan-7-ol, reveals their structural preferences and stereochemistry. These studies, conducted through molecular mechanics calculations and NMR spectroscopy, indicate that the bicyclic system generally adopts a chair-chair conformation with the nitrogen substituent in an equatorial position due to steric factors (Arias-Pérez, Alejo, & Maroto, 1997). Another study confirmed that various 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives exhibit a twin-chair conformation, regardless of substituent size, by employing comprehensive NMR analyses (Park, Jeong, & Parthiban, 2011).
Synthetic Applications and Structural Analysis
A synthetic and structural examination of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol demonstrated their conformational characteristics and potential pharmacological applications. These compounds show a preference for a flattened chair-chair conformation, influenced by the positioning of substituents and the geometry of the molecular framework (Iriepa et al., 1995).
Antimicrobial Activity
Novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have been synthesized and evaluated for their antimicrobial properties. This includes the assessment of their structure-activity relationship, providing valuable insights into the development of potential antimicrobial agents (Ramachandran et al., 2011).
Antioxidant Properties
The design and synthesis of 7-alkylated 3-azabicyclo[3.3.1]nonan-9-ones were aimed at exploring their antioxidant capabilities. This approach utilized a modified Mannich condensation process to create compounds that were then evaluated for their antioxidant effectiveness. Some of these synthesized compounds showed promising results comparable to known antioxidants, such as l-ascorbic acid and α-tocopherol (Park et al., 2012).
Aerobic Alcohol Oxidation Catalysts
A study identified hydroxylamine derivatives of 3-azabicyclo[3.3.1]nonan-9-ol as efficient catalysts for the aerobic oxidation of secondary alcohols to ketones using molecular oxygen. This highlights the potential of these compounds in sustainable chemistry applications (Toda et al., 2023).
Safety And Hazards
Direcciones Futuras
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical approaches to synthesize this compound.
Propiedades
IUPAC Name |
3-azabicyclo[3.3.1]nonan-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPUCOVORWHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CNC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.3.1]nonan-7-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)
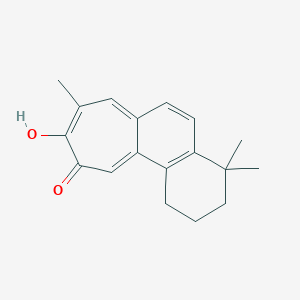
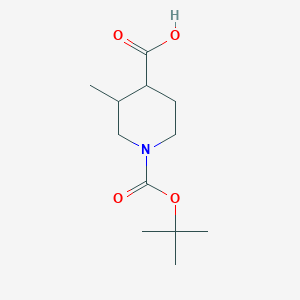
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
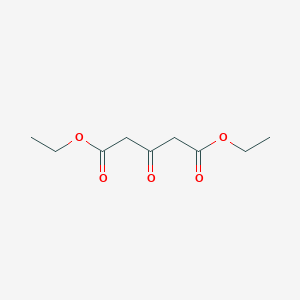
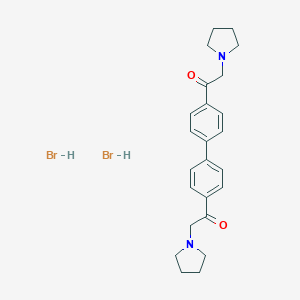
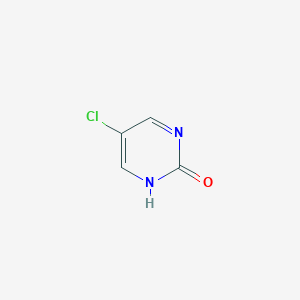
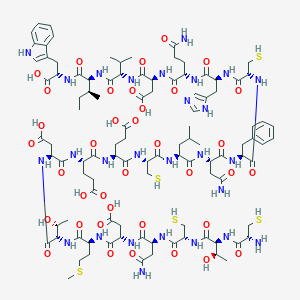
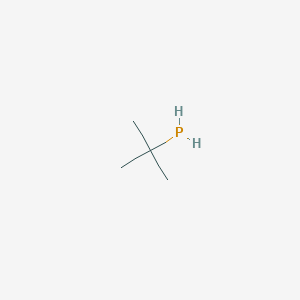
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)
